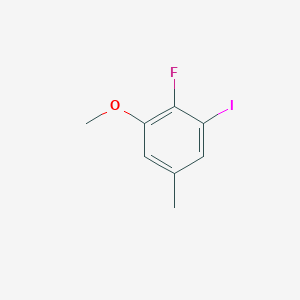

2-Fluoro-1-iodo-3-methoxy-5-methylbenzene

Description

2-Fluoro-1-iodo-3-methoxy-5-methylbenzene is a halogenated aromatic compound with a fluorine atom at position 2, an iodine atom at position 1, a methoxy group at position 3, and a methyl group at position 5 on the benzene ring. This substitution pattern creates a unique electronic and steric environment, influencing its reactivity and physical properties. The compound is also known by synonyms such as 5-Fluoro-2-iodotoluene and 4-Fluoro-2-methyliodobenzene . For example, and describe methods for synthesizing fluorinated benzenediamines and benzimidazoles, highlighting the use of reducing agents like SnCl₂·2H₂O and reflux conditions (75–120°C) in ethanol or DMF .

Properties

Molecular Formula |

C8H8FIO |

|---|---|

Molecular Weight |

266.05 g/mol |

IUPAC Name |

2-fluoro-1-iodo-3-methoxy-5-methylbenzene |

InChI |

InChI=1S/C8H8FIO/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4H,1-2H3 |

InChI Key |

UYMFQDWPLGWVLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)F)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene

General Synthetic Strategy

The synthesis of this compound generally involves:

- Introduction of the iodine substituent at the 1-position,

- Introduction of fluorine at the 2-position,

- Installation of a methoxy group at the 3-position,

- Placement of a methyl group at the 5-position on the benzene ring.

This requires careful control of regioselectivity and reaction conditions to achieve the desired substitution pattern.

Key Starting Materials

- 3-Methylphenol derivatives or methyl-substituted salicylic acids as aromatic cores,

- Halogenating agents such as sodium iodide, sodium hypochlorite,

- Methylation reagents such as dimethyl sulfate or trimethylsilyldiazomethane,

- Fluorinating agents or fluoronitrobenzene derivatives for fluorine introduction.

Reported Synthetic Routes

Methylation and Iodination of 3-Methyl Salicylic Acid Derivatives

A relevant synthetic approach involves methylation of 3-methyl salicylic acid to form methyl 2-hydroxy-5-iodo-3-methylbenzoate, followed by methylation to introduce the methoxy group:

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | Methylation of 3-methyl salicylic acid to methyl ester | Dimethyl sulfate, potassium carbonate, tetrabutylammonium bromide, dichloromethane/water, room temperature | High (overall 98%) |

| 2 | Iodination of methyl ester | Sodium iodide, sodium hypochlorite, sodium hydroxide | High (part of 98% overall) |

| 3 | Methylation of hydroxyl group to methoxy | Dimethyl sulfate, potassium carbonate | 91% |

This method avoids the use of expensive trimethylsilyldiazomethane and provides a high overall yield of iodinated and methoxylated methyl ester intermediates, which can be further fluorinated or functionalized to yield the target compound.

Halogenation and Methoxylation via Nucleophilic Aromatic Substitution

Another method involves nucleophilic aromatic substitution on fluoronitrobenzene derivatives with methoxy and methyl substituents, followed by halogenation:

- Reaction of 2-bromo-5-methoxyphenol with 1-fluoro-2-nitrobenzene in the presence of potassium carbonate in DMF at elevated temperature (110 °C) overnight,

- Workup involving aqueous NaOH, water, and brine washes,

- Purification by recrystallization yields haloaryl-tethered nitroarenes as intermediates,

- Subsequent reduction and functional group manipulations yield substituted fluoro-iodo-methoxy-methylbenzenes.

Direct Halogenation of Substituted Benzene Derivatives

Selective iodination of 1-fluoro-3-methoxy-5-methylbenzene or related intermediates can be achieved using sodium iodide and oxidizing agents under controlled conditions. The fluorine substituent directs the electrophilic substitution, facilitating regioselective iodination at the 1-position.

Analytical Data and Reaction Conditions Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C8H8FIO |

| Molecular Weight | 266.05 g/mol |

| CAS Number | 1253214-36-6 |

| Typical Solvents | Dichloromethane, DMF, Toluene |

| Typical Bases | Potassium carbonate, sodium hydroxide |

| Typical Temperature | Room temperature to 110 °C |

| Reaction Time | Several hours to overnight |

| Purification | Recrystallization, silica gel chromatography |

Research Findings and Observations

- The use of dimethyl sulfate and potassium carbonate in biphasic systems (dichloromethane/water) allows efficient methylation of phenolic hydroxyl groups, avoiding costly reagents.

- Sodium iodide in the presence of sodium hypochlorite and sodium hydroxide provides effective iodination with high regioselectivity and yield.

- Fluorine substitution on the aromatic ring influences regioselectivity of further substitutions due to its electron-withdrawing nature, requiring careful control of reaction conditions.

- The synthetic routes often employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates and yields in biphasic systems.

- Purification steps typically involve aqueous washes, drying over magnesium sulfate, and chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-3-methoxy-5-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

2-Fluoro-1-iodo-3-methoxy-5-methylbenzene is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity.

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkoxy Substituents

The following table compares 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene with structurally similar halogenated benzene derivatives, as identified in and :

| Compound Name | CAS No. | Substituents (Positions) | Similarity Score | Key Differences |

|---|---|---|---|---|

| This compound | Not Provided | 1-I, 2-F, 3-OCH₃, 5-CH₃ | Reference | Reference compound |

| 1-Fluoro-3-methoxy-5-methylbenzene | 160911-11-5 | 1-F, 3-OCH₃, 5-CH₃ | 0.89 | Lacks iodine at position 1 |

| 2-Fluoro-4-methoxy-1-methylbenzene | 405-06-1 | 1-CH₃, 2-F, 4-OCH₃ | 0.85 | Methoxy at position 4; methyl at 1 |

| (5-Fluoro-2-methoxyphenyl)methanol | 426831-32-5 | 2-OCH₃, 5-F, CH₂OH | 0.87 | Hydroxymethyl group instead of iodine |

Key Observations :

- The iodine atom in this compound significantly increases its molecular weight and polarizability compared to non-iodinated analogs like 1-Fluoro-3-methoxy-5-methylbenzene.

- The methoxy group at position 3 in the target compound may sterically hinder electrophilic substitution at adjacent positions, a feature absent in 2-Fluoro-4-methoxy-1-methylbenzene .

Halogenated Benzene Derivatives with Multiple Substituents

and describe highly substituted benzene derivatives, offering insights into the effects of additional functional groups:

| Compound Name | CAS No. | Substituents (Positions) | Key Differences |

|---|---|---|---|

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | 2366994-47-8 | 1-Br, 2-I, 3-NO₂, 5-OCF₃ | Nitro and trifluoromethoxy groups increase electron-withdrawing effects |

| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | 74672-01-8 | 1-Cl, 2-NO₂, 3-OCH₃, 5-Cl | Dichloro and nitro groups enhance reactivity toward reduction or displacement |

Comparison :

- The iodine in this compound is less electronegative than the nitro (-NO₂) or trifluoromethoxy (-OCF₃) groups in the above compounds, resulting in milder electron-withdrawing effects. This may favor iodination as a leaving group in cross-coupling reactions compared to bromine or chlorine .

Biological Activity

2-Fluoro-1-iodo-3-methoxy-5-methylbenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anticancer effects, and discusses relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The presence of both fluorine and iodine atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that halogenated compounds often possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Fluoro-2-methylphenol | S. aureus | 16 µg/mL |

| 5-Bromo-2-pyridinecarboxylic acid | P. aeruginosa | 64 µg/mL |

Anticancer Properties

Recent studies have highlighted the potential of halogenated aromatic compounds in cancer therapy. The compound's unique structure allows it to interact with DNA and inhibit cancer cell proliferation.

Case Study: In Vitro Analysis

In a notable study, researchers examined the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The findings revealed:

-

MCF7 Cells:

- IC50: 15 µM after 48 hours of exposure.

- Mechanism: Induction of apoptosis through mitochondrial pathway activation.

-

A549 Cells:

- IC50: 20 µM after 48 hours.

- Mechanism: Cell cycle arrest at the G2/M phase.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Apoptosis via mitochondrial pathway |

| A549 | 20 | G2/M phase cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- DNA Intercalation: The compound may intercalate between DNA base pairs, leading to disruption of replication and transcription processes.

- Enzyme Inhibition: It can inhibit enzymes involved in critical metabolic pathways, further contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene?

- Methodology :

- Step 1 : Start with a pre-functionalized benzene derivative, such as 3-methoxy-5-methylphenol. Introduce fluorine via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Step 2 : Iodination at the ortho position can be achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to direct regioselectivity .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

- Key Considerations : Competing halogenation at other positions may occur; monitor reaction progress using TLC or GC-MS.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and methyl (-CH₃, δ ~2.3 ppm) groups.

- ¹⁹F NMR : Fluorine resonance typically appears between δ -110 to -120 ppm, depending on substitution pattern .

- ¹³C NMR : Confirm iodine substitution via deshielding effects on adjacent carbons.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragment peaks (e.g., loss of I or OCH₃).

- HPLC-PDA : Assess purity (>95% recommended for research use) with a C18 column and methanol/water mobile phase .

Advanced Research Questions

Q. How do substituent electronic effects influence electrophilic aromatic substitution (EAS) in this compound?

- Methodology :

- Electronic Environment :

- Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, activating the ring for EAS.

- Fluorine (-F) is weakly deactivating (inductive effect), directing incoming electrophiles to the para position relative to iodine .

- Case Study : Nitration experiments (HNO₃/H₂SO₄) show preferential substitution at the para position to iodine (position 4), verified by NOE NMR correlations .

Q. What challenges arise in cross-coupling reactions involving the iodine substituent?

- Methodology :

- Reaction Design : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids.

- Challenges :

- Steric hindrance from the methyl and methoxy groups may reduce coupling efficiency.

- Competing proto-deiodination under basic conditions (e.g., K₂CO₃ in THF/water). Mitigate by optimizing catalyst (e.g., XPhos Pd G3) and temperature (60–80°C) .

- Validation : Monitor reaction progress via LC-MS and isolate products using preparative TLC.

Q. How can stability issues (e.g., dehalogenation) be addressed during storage?

- Methodology :

- Storage Conditions :

- Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent photolytic or oxidative degradation .

- Avoid prolonged exposure to moisture (use molecular sieves in solvent stock solutions).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways .

Data Interpretation & Contradictions

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodology :

- Reproducibility Checks : Ensure consistent drying (vacuum desiccator) and calibration of equipment (e.g., DSC for melting points).

- Spectral Comparison : Cross-reference with databases (SciFinder, Reaxys) for similar fluorinated iodoarenes. For example, a methyl group’s shielding effect may shift ¹H NMR signals by 0.1–0.3 ppm compared to unmethylated analogs .

Q. Why do iodination yields vary across literature reports?

- Root Causes :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve iodine solubility but may promote side reactions.

- Catalyst Loading : Excess Lewis acid (e.g., FeCl₃) can lead to over-halogenation.

- Optimization Strategy :

- Design a factorial experiment varying solvent (toluene vs. DCM), catalyst (FeCl₃ vs. BF₃·Et₂O), and temperature. Use ANOVA to identify significant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.